molecular formula C15H12N2 B10838891 2-Methyl-7-(pyridin-3-yl)quinoline

2-Methyl-7-(pyridin-3-yl)quinoline

Cat. No.: B10838891
M. Wt: 220.27 g/mol
InChI Key: MALXWWORFUKTKQ-UHFFFAOYSA-N
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Description

2-methyl-7-(pyridin-3-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and industrial processes. The structure of this compound consists of a quinoline core with a methyl group at the 2-position and a pyridin-3-yl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(pyridin-3-yl)quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, a key intermediate, 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one, can be converted to 2-methyl-3-(1H-pyrazol-3-yl)quinoline by adding hydrazine hydrate in ethanol . Another method involves the use of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde or 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline under conventional and ultrasonic methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-(pyridin-3-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and pyridinyl positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-methyl-7-(pyridin-3-yl)quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-7-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

2-methyl-7-(pyridin-3-yl)quinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-methyl-7-pyridin-3-ylquinoline

InChI

InChI=1S/C15H12N2/c1-11-4-5-12-6-7-13(9-15(12)17-11)14-3-2-8-16-10-14/h2-10H,1H3

InChI Key

MALXWWORFUKTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CN=CC=C3

Origin of Product

United States

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